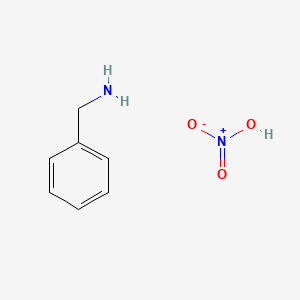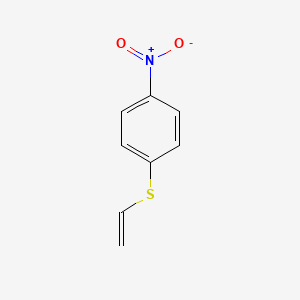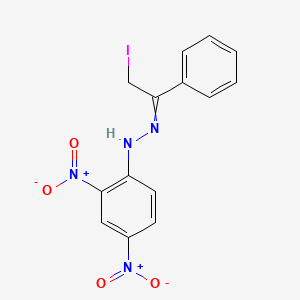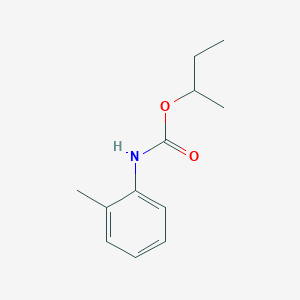
Butan-2-yl (2-methylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butan-2-yl (2-methylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound features a butan-2-yl group and a 2-methylphenyl group attached to the carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl (2-methylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of butan-2-amine with 2-methylphenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
Butan-2-yl (2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce amines. Substitution reactions can result in a wide range of products, including new carbamate compounds with different substituents.
科学的研究の応用
Butan-2-yl (2-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
作用機序
The mechanism of action of butan-2-yl (2-methylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways and processes, leading to the desired therapeutic or pesticidal effects .
類似化合物との比較
Similar Compounds
Similar compounds to butan-2-yl (2-methylphenyl)carbamate include:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
- Tert-butyl carbamate
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features, which confer unique reactivity and properties. The presence of the butan-2-yl group and the 2-methylphenyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it suitable for specific applications .
特性
CAS番号 |
38365-97-8 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
butan-2-yl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-10(3)15-12(14)13-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,13,14) |
InChIキー |
WZHCBSYBKPSYFL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC(=O)NC1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14667907.png)

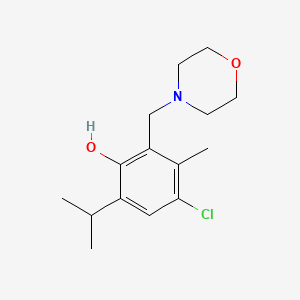
![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)
![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine](/img/structure/B14667943.png)
